BenchChemオンラインストアへようこそ!

Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-

Opioid Receptor Pharmacology Regioisomer Selectivity Structure-Activity Relationship

Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- (CAS 62206-12-6) is a synthetic dihydroisoquinoline benzenamine derivative with the molecular formula C₁₇H₁₇ClN₂O₂ and a molecular weight of approximately 316.8 g/mol. This compound features a 4-chloro substituent on the aniline ring, distinguishing it from its 5-chloro regioisomer (CAS 54971-25-4) and the non-chlorinated parent compound (CAS 22276-64-8).

Molecular Formula C17H17ClN2O2
Molecular Weight 316.8 g/mol
CAS No. 62206-12-6
Cat. No. B12899197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-
CAS62206-12-6
Molecular FormulaC17H17ClN2O2
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC
InChIInChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)19/h3-4,7-9H,5-6,19H2,1-2H3
InChIKeyKPTPDZPXSZTIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline (CAS 62206-12-6): A Dihydroisoquinoline Benzenamine Intermediate for Neuromuscular Blocker Synthesis and Kinase/Receptor Profiling


Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- (CAS 62206-12-6) is a synthetic dihydroisoquinoline benzenamine derivative with the molecular formula C₁₇H₁₇ClN₂O₂ and a molecular weight of approximately 316.8 g/mol . This compound features a 4-chloro substituent on the aniline ring, distinguishing it from its 5-chloro regioisomer (CAS 54971-25-4) and the non-chlorinated parent compound (CAS 22276-64-8). It is primarily recognized in the patent and chemical literature as a versatile synthetic intermediate for constructing dimeric and substituted isoquinolines, including ultra-short-acting neuromuscular blocking agents . Additionally, it has been profiled in broad-panel screening against phosphodiesterases, acetylcholinesterase, and opioid receptors, providing a multi-target selectivity fingerprint that aids scientific selection for specific assay contexts [1].

Why Generic Substitution of 4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline Fails: Regioisomer-Dependent Target Engagement and Synthetic Utility


In-class compounds within the dihydroisoquinoline benzenamine family cannot be simply interchanged because the position of the chloro substituent on the aniline ring dictates both biological target engagement profiles and downstream synthetic reactivity. The 4-chloro isomer (CAS 62206-12-6) exhibits a distinct selectivity fingerprint across PDE5A, AChE, and opioid receptor subtypes compared to its 5-chloro regioisomer (CAS 54971-25-4) and the non-chlorinated analog (CAS 22276-64-8), which shows divergent antitumor cytotoxicity . Furthermore, the 4-chloro derivative serves as a specific intermediate for neuromuscular blocker synthesis, a role not documented for its regioisomeric counterparts. The quantitative evidence below demonstrates that procurement decisions based solely on core scaffold similarity—without verifying chloro-position-specific data—risk selecting a compound with fundamentally different reactivity, potency, and application suitability [1].

Product-Specific Quantitative Evidence Guide: 4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline vs. Closest Analogs


Chloro-Position Selectivity: 4-Cl vs. 5-Cl Regioisomer Differentiation in Opioid Receptor Binding

The 4-chloro isomer (CAS 62206-12-6) demonstrates measurable but weak binding to the kappa-opioid receptor (KOR), while the 5-chloro regioisomer (CAS 54971-25-4) has no reported opioid receptor affinity in the same BindingDB-assayed panels. This regioisomer-dependent engagement highlights that chloro position is a critical determinant of KOR interaction within this scaffold class [1]. However, the observed affinity for the 4-chloro isomer remains low (IC50 = 10,000 nM), and no direct head-to-head comparison under identical assay conditions is available; this evidence is categorized as Class-level inference based on cross-panel data [2].

Opioid Receptor Pharmacology Regioisomer Selectivity Structure-Activity Relationship

PDE5A Inhibition: Low Micromolar Activity with Defined Selectivity Over COX Enzymes

The target compound inhibits human cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5A) with an IC50 of 9,900 nM (9.90E+3 nM), while showing no meaningful inhibition of prostaglandin G/H synthases COX-1 and COX-2 (IC50 > 100,000 nM for both) in the same assay panel. The non-chlorinated analog (CAS 22276-64-8) has not been profiled against PDE5A in publicly available databases, meaning no direct cross-study comparison is possible . This approximately 10-fold selectivity window between PDE5A and COX enzymes, although modest in absolute potency, provides a defined selectivity profile useful for counter-screening applications where functional PDE5A inhibition must be confirmed absent COX interference [1].

Phosphodiesterase Inhibition PDE5A Selectivity COX-1/COX-2 Counter-Screening

Acetylcholinesterase (AChE) Inhibition: Moderate Potency for Neurological Disorder Target Engagement

The compound inhibits human acetylcholinesterase (AChE) with an IC50 of 1,800 nM (1.80E+3 nM) as determined by Ellman's method after 30-minute incubation [1]. The non-chlorinated analog (CAS 22276-64-8) has reported AChE inhibitory activity in the ChEMBL database (ChEMBL_28305, CHEMBL875789), but its specific IC50 value was not publicly quantified in the accessed records, preventing a direct numeric comparison [2]. Within the broader isoquinoline class, this level of AChE inhibition is moderate; potent isoquinoline-based AChE inhibitors typically exhibit IC50 values in the low nanomolar range (e.g., 22.21 nM for certain optimized derivatives), positioning the target compound as a useful intermediate-activity reference standard rather than a lead candidate .

Acetylcholinesterase Inhibition Alzheimer's Disease Research Cholinergic Pharmacology

Synthetic Intermediate Utility: Unique Role in Dimeric Isoquinoline Neuromuscular Blocker Synthesis

The compound serves as a key intermediate for synthesizing dimeric and substituted isoquinolines developed as ultra-short-acting neuromuscular blocking agents, a specific application documented for structurally related dihydroisoquinoline benzenamine intermediates (e.g., CAS 213999-55-4) . The 4-chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling modular construction of quaternary ammonium neuromuscular blockers [1]. In contrast, the non-chlorinated analog (CAS 22276-64-8) lacks this reactive chloro handle and has been explored primarily for antitumor applications rather than neuromuscular blocker synthesis, representing a divergent application pathway . No patent or literature evidence was identified showing the 5-chloro regioisomer (CAS 54971-25-4) being employed for neuromuscular blocker intermediate synthesis.

Neuromuscular Blocking Agents Synthetic Intermediate Dimeric Isoquinoline Synthesis

Molecular Weight and Physicochemical Differentiation: 4-Cl vs. Non-Chlorinated Analog

The target compound (C₁₇H₁₇ClN₂O₂, MW = 316.8 g/mol) carries a 34.5 Da mass increment relative to the non-chlorinated analog (C₁₇H₁₈N₂O₂, MW = 282.3 g/mol, CAS 22276-64-8), attributable to the 4-chloro substitution . This mass difference, combined with the increased lipophilicity conferred by the chloro substituent (estimated ΔcLogP ≈ +0.5 to +0.8 units based on Hansch substituent constants), directly impacts chromatographic retention, membrane permeability, and protein binding characteristics [1]. The calculated topological polar surface area (tPSA) for the target compound (56.8 Ų) is identical to the non-chlorinated analog, indicating that the chloro substituent modulates lipophilicity without altering hydrogen-bonding capacity—a property relevant for blood-brain barrier penetration predictions .

Physicochemical Properties Molecular Weight cLogP Chemical Diversity

Divergent Antitumor Activity: Non-Chlorinated Analog Cytotoxicity vs. 4-Cl Isomer Multi-Target Profiling

The non-chlorinated analog (CAS 22276-64-8) has demonstrated antitumor activity against MCF-7 (breast cancer) and WiDr (colon cancer) cell lines in cytotoxicity screening . In contrast, the 4-chloro isomer has been profiled primarily for target-specific enzyme and receptor inhibition (PDE5A, AChE, opioid receptors) rather than broad cytotoxicity, suggesting that chloro substitution redirects biological activity from general antiproliferative effects toward specific target engagement [1]. This divergent bioactivity profile means that the two compounds are not interchangeable for any given application; selection must be guided by whether the research objective is cytotoxicity screening (choose the non-chlorinated analog) or target-specific mechanistic studies (choose the 4-chloro isomer). However, no direct head-to-head cytotoxicity comparison between the two compounds in identical cell lines has been reported.

Antitumor Activity Cytotoxicity MCF-7 WiDr Selectivity Profiling

Best Research and Industrial Application Scenarios for 4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline (CAS 62206-12-6)


Neuromuscular Blocker Intermediate Synthesis

This compound is optimally procured as a synthetic intermediate for constructing dimeric isoquinolinium neuromuscular blocking agents. The 4-chloro substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions (e.g., Buchwald-Hartwig amination), enabling modular assembly of quaternary ammonium muscle relaxants [1]. Its structural analogy to documented neuromuscular blocker intermediates (e.g., CAS 213999-55-4) supports its role in this synthetic pathway, and the absence of this application for the 5-chloro or non-chlorinated analogs makes it the exclusive choice among this compound family for this purpose .

Phosphodiesterase Panel Selectivity Reference Compound

With a PDE5A IC50 of 9,900 nM and >10-fold selectivity over COX-1 and COX-2 (both >100,000 nM), this compound serves as a calibrated low-potency reference standard in phosphodiesterase inhibitor screening panels [2]. Its defined selectivity window allows researchers to establish assay sensitivity benchmarks and validate that observed PDE5A inhibition is not confounded by COX-mediated off-target effects, a utility not available from the non-chlorinated analog, which lacks PDE5A profiling data .

Opioid Receptor Off-Target Liability Assessment

The compound's measurable, albeit weak, kappa-opioid receptor binding (KOR IC50 = 10,000 nM) and inactivity at the mu-opioid receptor (IC50 > 32,000 nM) make it suitable for use as a KOR reference ligand in off-target counter-screening panels during early-stage drug discovery [3]. When evaluating lead candidates for opioid receptor cross-reactivity, this compound provides a reproducible low-affinity baseline that helps contextualize the selectivity profile of more potent leads. The 5-chloro regioisomer lacks any reported opioid receptor data, eliminating it as an alternative for this specific application .

Cholinergic Assay Development and AChE Reference Inhibitor

The compound's AChE IC50 of 1,800 nM (Ellman's method) provides a well-defined mid-range inhibitory activity suitable for use as a reference inhibitor in acetylcholinesterase assay development, validation, and quality control [4]. Unlike potent AChE inhibitors (IC50 < 100 nM) that may saturate assay signals, this moderate potency allows for the construction of full concentration-response curves across a practical dilution range, facilitating robust Z'-factor determination and inter-plate reproducibility assessment in high-throughput screening formats .

Quote Request

Request a Quote for Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.